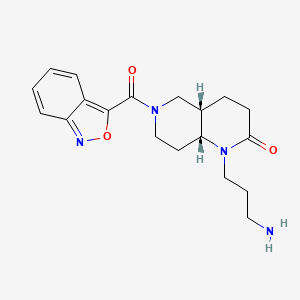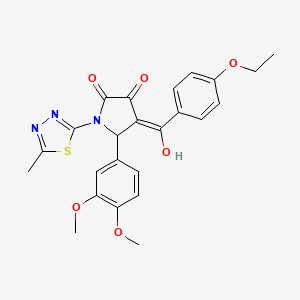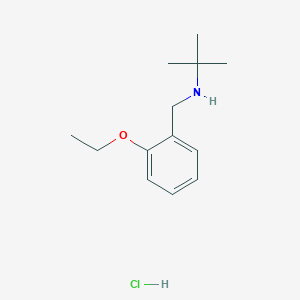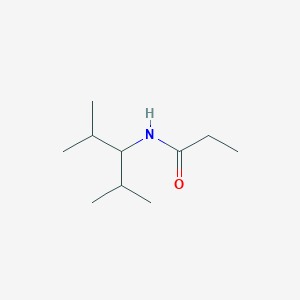![molecular formula C19H21N3O2 B5358521 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)
4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine, also known as PBOX-15, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PBOX-15 is a small molecule inhibitor that has been shown to target a specific protein called MDM2, which is overexpressed in many types of cancer. In
Mechanism of Action
4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from inhibiting p53, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anticancer activity in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine is its specificity for MDM2, which reduces the risk of off-target effects. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine. One direction is to explore its potential for combination therapy with other anticancer drugs. Another direction is to investigate its potential for the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine involves a series of chemical reactions that start with the reaction of 2-bromo-5-chloropyridine with 1-pyrrolidinecarboxylic acid to form a pyridinyl-pyrrolidine intermediate. This intermediate is then reacted with 3-chloro-4-fluoroaniline to form the benzoxazine ring. Finally, the acetyl group is added to the pyrrolidine nitrogen to form this compound.
Scientific Research Applications
4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its potential therapeutic applications in cancer treatment. MDM2 is an important regulator of the tumor suppressor protein p53, which plays a crucial role in preventing the formation and growth of tumors. In many types of cancer, MDM2 is overexpressed, leading to the inhibition of p53 and allowing cancer cells to proliferate unchecked. This compound has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(22-12-13-24-18-9-2-1-7-17(18)22)14-21-11-5-8-16(21)15-6-3-4-10-20-15/h1-4,6-7,9-10,16H,5,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMYAKIXSKVEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCOC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5358438.png)



![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)


![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![methyl 2-chloro-5-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5358544.png)